

Application Notes and Protocols: Synthesis of 4-(3-Bromoanilino)-4-oxobutanoic acid

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Compound of Interest

Compound Name: 4-(3-Bromoanilino)-4-oxobutanoic acid

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **4-(3-Bromoanilino)-4-oxobutanoic acid**, also known as N-(3-bromophenyl)succinamic acid. The synthesis is achieved through the acylation of 3-bromoaniline with succinic anhydride. This method is straightforward and serves as a reliable route to this and other related N-aryl succinamic acids, which are valuable intermediates in medicinal chemistry and materials science. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-aryl succinamic acids are a class of organic compounds that feature both a carboxylic acid and an amide functional group. This bifunctionality makes them versatile building blocks for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The target compound, **4-(3-Bromoanilino)-4-oxobutanoic acid**, incorporates a bromine atom on the aromatic ring, providing a handle for further functionalization through cross-coupling reactions. The synthesis described herein is a classic example of nucleophilic acyl substitution, where the amino group of 3-bromoaniline attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.

Reaction Scheme

The synthesis of **4-(3-Bromoanilino)-4-oxobutanoic acid** proceeds via the reaction of 3-bromoaniline with succinic anhydride.



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Figure 1: Reaction scheme for the synthesis of **4-(3-Bromoanilino)-4-oxobutanoic acid**.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-aryl succinamic acids.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

3.1 Materials and Equipment

- 3-Bromoaniline (Reagent grade, ≥98%)
- Succinic anhydride (Reagent grade, ≥99%)
- Toluene (Anhydrous)
- Hydrochloric acid (HCl), 1M solution
- Deionized water
- Ethanol (for recrystallization)
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel (250 mL)
- Büchner funnel and filter paper
- Standard laboratory glassware

3.2 Synthesis Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of succinic anhydride in 25 mL of anhydrous toluene.
- **Addition of Aniline:** While stirring, add a solution of 1.0 equivalent of 3-bromoaniline in 20 mL of anhydrous toluene dropwise to the succinic anhydride solution at room temperature.
- **Reaction:** Stir the resulting mixture for one hour at room temperature. Then, heat the mixture to reflux and maintain for an additional 2-3 hours to ensure the completion of the reaction.
- **Workup:**
 - Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
 - Transfer the mixture to a separatory funnel and wash with 1M hydrochloric acid (2 x 25 mL) to remove any unreacted 3-bromoaniline.
 - The product, being a carboxylic acid, may be soluble in the aqueous basic solution. Therefore, avoid a basic wash at this stage.
- **Isolation:**
 - Filter the solid product from the toluene layer using a Büchner funnel.
 - Wash the collected solid thoroughly with deionized water to remove any unreacted succinic anhydride or succinic acid formed via hydrolysis.

- Purification:
 - Recrystallize the crude product from ethanol to obtain a purified, crystalline solid.
 - Dry the purified product under vacuum.

Data Presentation

4.1 Reactant Data

Reactant	CAS Number	Molecular Formula	Molecular Weight (g/mol)
3-Bromoaniline	591-19-5	C ₆ H ₆ BrN	172.02
Succinic anhydride	108-30-5	C ₄ H ₄ O ₃	100.07

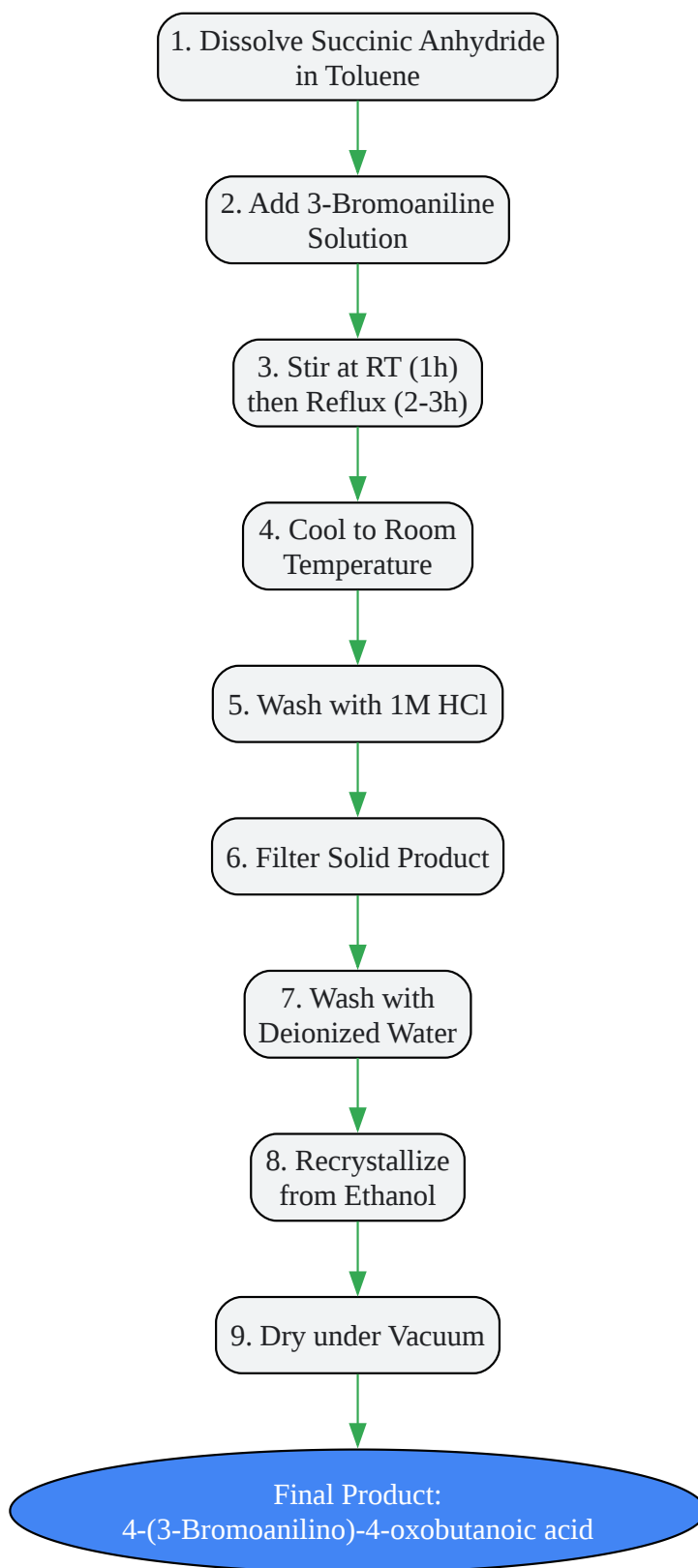
4.2 Product Data (Experimental and Predicted)

Property	Data (Predicted)
IUPAC Name	4-(3-Bromoanilino)-4-oxobutanoic acid
Synonym	N-(3-bromophenyl)succinamic acid
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃
Molecular Weight	272.10 g/mol
Appearance	White to off-white solid
Melting Point	~150-160 °C (Predicted based on similar structures)
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 12.1 (s, 1H, -COOH), 10.2 (s, 1H, -NH), 7.9 (s, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.2 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 2.6 (t, 2H, -CH ₂ -), 2.5 (t, 2H, -CH ₂ -) ppm.
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 174.0 (-COOH), 171.0 (C=O, amide), 140.0 (Ar-C), 131.0 (Ar-C), 126.0 (Ar-C), 122.0 (Ar-C), 121.0 (Ar-C), 118.0 (Ar-C), 31.0 (-CH ₂ -), 29.0 (-CH ₂ -) ppm.
IR (KBr)	3300-2500 cm ⁻¹ (br, O-H stretch), 3300 cm ⁻¹ (N-H stretch), 1710 cm ⁻¹ (C=O stretch, acid), 1660 cm ⁻¹ (C=O stretch, amide I), 1540 cm ⁻¹ (N-H bend, amide II), 1590, 1480 cm ⁻¹ (C=C stretch, aromatic).

Note: Spectroscopic and melting point data are predicted and should be confirmed by experimental analysis.

Visualization of Workflow

The following diagram illustrates the workflow for the synthesis and purification of **4-(3-Bromoanilino)-4-oxobutanoic acid**.



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